molecular formula C14H11FN2O4S2 B1423862 N-(4-fluorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carboxamide CAS No. 303987-81-7

N-(4-fluorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carboxamide

Cat. No.: B1423862
CAS No.: 303987-81-7
M. Wt: 354.4 g/mol
InChI Key: FWDTVDKARXJLEZ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carboxamide is a useful research compound. Its molecular formula is C14H11FN2O4S2 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Transformations and Synthesis

  • The compound and its derivatives have been explored for various chemical transformations, including selective hydrolysis and reactions with N-nucleophiles. These transformations are crucial for the development of potential prodrugs and novel ring systems designed as COX-2 inhibitors (Kóczián et al., 2005).
  • Innovative synthesis methods using microwave techniques have been reported for isothiazolopyridines, pyridothiazines, and pyridothiazepines, highlighting efficient approaches to create these structurally related compounds (Youssef et al., 2012).

Pharmacological Potential

  • Certain derivatives of the compound have been identified to exhibit high analgesic activity through pharmacological screening. This indicates their potential as analgesics in medical applications (Ukrainets et al., 2014).

Structural Studies and Properties

  • Structural studies have been conducted to understand the stabilization mechanisms of the compound's derivatives through intramolecular hydrogen bonds. Such insights are essential for drug design and development (Siddiqui et al., 2008).
  • The synthesis of novel biologically active derivatives has been achieved, which were then evaluated for their antibacterial and radical scavenging activities, indicating their potential in therapeutic and pharmaceutical research (Zia-ur-Rehman et al., 2009).

Biological Activity Exploration

  • Investigations into the biological properties of various derivatives have revealed potential in areas like diuretics and analgesics. This highlights the compound's versatility in therapeutic applications (Ukrainets et al., 2017).

Properties

IUPAC Name

N-(4-fluorophenyl)-4-hydroxy-1-methyl-2,2-dioxothieno[3,2-c]thiazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O4S2/c1-17-10-6-7-22-12(10)11(18)13(23(17,20)21)14(19)16-9-4-2-8(15)3-5-9/h2-7,18H,1H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDTVDKARXJLEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=C(S1(=O)=O)C(=O)NC3=CC=C(C=C3)F)O)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-fluorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carboxamide
Reactant of Route 2
N-(4-fluorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carboxamide
Reactant of Route 3
N-(4-fluorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(4-fluorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carboxamide
Reactant of Route 5
N-(4-fluorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carboxamide
Reactant of Route 6
N-(4-fluorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carboxamide

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